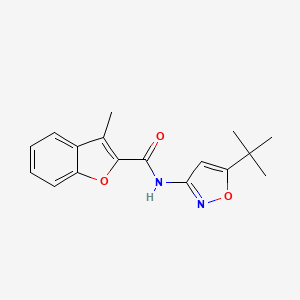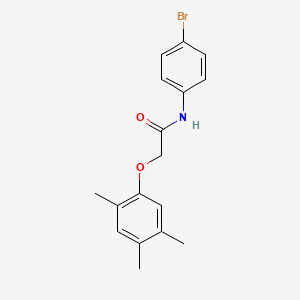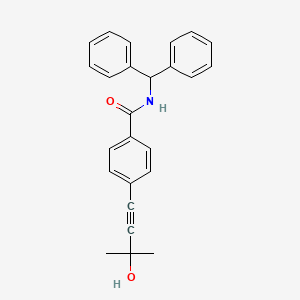![molecular formula C20H11ClN2O4S B5034916 5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)
5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one, commonly known as CNF, is a synthetic compound that has been extensively studied for its biological and pharmacological properties. CNF belongs to the class of thiazolone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of CNF is not fully understood. However, studies have suggested that CNF may exert its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. CNF has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines and chemokines. CNF has also been found to inhibit the phosphorylation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Furthermore, CNF has been shown to inhibit the activation of Akt, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
CNF has been found to exhibit a wide range of biochemical and physiological effects. CNF has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in vitro and in vivo. CNF has also been found to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, CNF has been shown to exhibit antibacterial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. CNF has also been found to exhibit antioxidant and anti-angiogenic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNF has several advantages for lab experiments. CNF is a synthetic compound that can be easily synthesized with high purity and yield. CNF has been extensively studied for its biological and pharmacological properties, making it a well-characterized compound for research purposes. However, CNF also has some limitations for lab experiments. CNF has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of CNF is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of CNF. One potential future direction is the development of CNF-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential future direction is the development of CNF-based drugs for the treatment of cancer. CNF has been shown to induce apoptosis in cancer cells, and further studies may lead to the development of CNF-based drugs for the treatment of various types of cancer. Furthermore, the mechanism of action of CNF is not fully understood, and further studies are needed to elucidate the molecular targets of CNF and its downstream signaling pathways.
Métodos De Síntesis
The synthesis of CNF involves the reaction of 2-chloro-4-nitrobenzaldehyde with 2-furylacrylic acid in the presence of thiosemicarbazide. The resulting product is then cyclized to form CNF. The synthesis of CNF has been optimized to yield high purity and yield. The purity of the synthesized CNF can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
CNF has been extensively studied for its biological and pharmacological properties. CNF has been found to exhibit anti-inflammatory, anti-tumor, and antimicrobial effects. CNF has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. CNF has also been found to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, CNF has been shown to exhibit antibacterial and antifungal activities against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.
Propiedades
IUPAC Name |
(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O4S/c21-16-10-13(23(25)26)6-8-15(16)17-9-7-14(27-17)11-18-19(24)22-20(28-18)12-4-2-1-3-5-12/h1-11H/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNEOYORXTMEY-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)



![7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5034875.png)

![2-amino-4-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5034902.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)

![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)

![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5034920.png)

